F1839-I

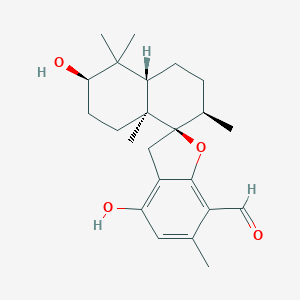

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-13-10-17(25)15-11-23(27-20(15)16(13)12-24)14(2)6-7-18-21(3,4)19(26)8-9-22(18,23)5/h10,12,14,18-19,25-26H,6-9,11H2,1-5H3/t14-,18+,19-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIBNKXNAPXQNY-JEWZMFNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)C)O)(CC[C@H](C2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to ASTM F1839 for Orthopedic Device Testing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ASTM F1839 standard, "Standard Specification for Rigid Polyurethane Foam for Use as a Standard Material for Testing Orthopaedic Devices and Instruments." This standard is critical for ensuring the consistency and comparability of mechanical testing for a wide range of orthopedic devices. By providing a standardized substitute for human cancellous bone, ASTM F1839 allows for reproducible evaluations of device performance.[1][2][3][4][5][6]

Executive Summary

ASTM F1839 specifies the requirements for rigid, closed-cell polyurethane foam used as a standardized testing medium for orthopedic devices and instruments.[1][6] This synthetic material mimics the mechanical properties of human cancellous bone, providing a consistent and reliable alternative to cadaveric specimens.[1][5][6] The standard defines various grades of foam based on their density, which in turn dictates their mechanical characteristics.[5] Adherence to this standard is crucial for researchers and developers to generate comparable and reliable data on the performance of new orthopedic devices and technologies. This guide will detail the mechanical properties of various foam grades, outline the experimental protocols for key mechanical tests, and provide a visual representation of the testing workflow.

Quantitative Data: Mechanical Properties of ASTM F1839 Foam Grades

The ASTM F1839 standard categorizes rigid polyurethane foam into different grades based on their nominal density. These grades exhibit a range of mechanical properties designed to simulate various qualities of human cancellous bone. The following tables summarize the key mechanical properties for different foam grades as specified in the standard.

Table 1: Density Specifications for ASTM F1839 Foam Grades

| Grade Designation | Nominal Density (pcf) | Nominal Density (g/cc) | Minimum Density ( kg/m ³) | Maximum Density ( kg/m ³) |

| 5 | 5 | 0.08 | 72.10 | 88.10 |

| 10 | 10 | 0.16 | 144.0 | 176.0 |

| 12 | 12 | 0.19 | 173.0 | 211.5 |

| 15 | 15 | 0.24 | 216.0 | 264.5 |

| 20 | 20 | 0.32 | 288.5 | 352.5 |

| 25 | 25 | 0.40 | 360.5 | 440.5 |

| 30 | 30 | 0.48 | 432.5 | 528.5 |

| 35 | 35 | 0.56 | 504.5 | 617.0 |

| 40 | 40 | 0.64 | 576.5 | 705.0 |

| 50 | 50 | 0.80 | 721.0 | 881.0 |

Table 2: Compressive Strength and Modulus Requirements

| Grade | Minimum Compressive Strength (MPa) | Maximum Compressive Strength (MPa) | Minimum Compressive Modulus (MPa) | Maximum Compressive Modulus (MPa) |

| 5 | 0.4495 | 0.7800 | 16 | - |

| 10 | 1.745 | 2.820 | 58 | - |

| 12 | 2.485 | 3.970 | 81 | - |

| 15 | 3.820 | 6.050 | 123 | - |

| 20 | 6.630 | 10.45 | 210 | - |

| 25 | 10.15 | 16.00 | 317 | - |

| 30 | 14.30 | 22.70 | 445 | - |

| 35 | 19.15 | 30.55 | 592 | - |

| 40 | 24.60 | 39.55 | 759 | - |

| 50 | 37.35 | 61.05 | 1148 | - |

Table 3: Shear Strength and Modulus Requirements

| Grade | Minimum Shear Strength (MPa) | Maximum Shear Strength (MPa) | Minimum Shear Modulus (kPa) | Maximum Shear Modulus (kPa) |

| 5 | - | - | 5,460 | 9,000 |

| 10 | 1.225 | 2.010 | 15,150 | 22,750 |

| 12 | 1.610 | 2.580 | 19,700 | 29,200 |

| 15 | 2.235 | 3.510 | 27,100 | 39,700 |

| 20 | 3.395 | 5.275 | 40,750 | 59,250 |

| 25 | 4.665 | 7.275 | 55,700 | 81,150 |

| 30 | 6.025 | 9.495 | 71,700 | 105,000 |

| 35 | 7.460 | 11.95 | 88,650 | 131,000 |

| 40 | 8.960 | 14.55 | 106,500 | 159,000 |

| 50 | 12.10 | 20.40 | 144,000 | 220,000 |

Table 4: Screw Pullout Strength Requirements

| Grade | Minimum Pullout Strength (N) | Maximum Pullout Strength (N) |

| 5 | 56.00 | 176.0 |

| 10 | 220.0 | 453.0 |

| 12 | 309.5 | 592.5 |

| 15 | 464.5 | 831.0 |

| 20 | 770.0 | 1310 |

| 25 | 1125 | 1890 |

| 30 | 1520 | 2570 |

| 35 | 1950 | 3355 |

| 40 | 2400 | 4245 |

| 50 | 3380 | 6350 |

Experimental Protocols

This section provides detailed methodologies for the key mechanical tests cited in the ASTM F1839 standard.

Determination of Compressive Strength and Modulus

This test determines the compressive properties of the rigid polyurethane foam, which are critical for understanding its behavior under load, simulating weight-bearing conditions in the human body.

-

Specimen Preparation:

-

Apparatus:

-

A universal testing machine with a load cell conforming to ASTM E4 is required.

-

The machine must be capable of applying a compressive load at a constant displacement rate.

-

-

Procedure:

-

The dimensions of each conditioned specimen are measured accurately.

-

The specimen is placed between the compression platens of the testing machine, ensuring that the compressive load is applied parallel to the foam rise direction.[7]

-

The test is conducted in accordance with ASTM D1621, Procedure A, at a temperature of 24 ± 2.8°C.[7]

-

The compressive strength and the maximum compressive modulus are determined for each specimen.[7]

-

The average compressive strength and modulus of the five specimens are calculated.[7]

-

Determination of Shear Strength and Modulus

This test evaluates the foam's resistance to shearing forces, which is relevant for orthopedic applications where devices may be subjected to torsional or off-axis loads.

-

Specimen Preparation:

-

Apparatus:

-

A universal testing machine equipped with a shear test fixture is used.

-

The load cell must comply with ASTM E4.

-

-

Procedure:

-

The dimensions of each conditioned specimen are measured precisely.

-

The specimen is mounted in the shear fixture.

-

The test is performed to determine the shear strength and shear modulus for each specimen.

-

The average shear strength and modulus of the five specimens are calculated.

-

Determination of Screw Pullout Strength

This is a critical test for evaluating the fixation strength of orthopedic screws in the synthetic bone material, providing a direct measure of the implant's stability.

-

Specimen Preparation:

-

Apparatus:

-

A testing machine capable of both rotational and axial movement is required.

-

A torque and axial force sensor are necessary to record the insertion and pullout data.

-

A fixture is needed to securely hold the foam block during testing.

-

-

Procedure:

-

A pilot hole may be drilled into the foam block, depending on the specific screw being tested.

-

The bone screw is driven into the test block at a controlled rotational speed.

-

After insertion to the desired depth, an axial tensile load is applied to the screw head at a constant rate of 5 mm/min until the screw is pulled out.

-

The maximum force required to pull the screw out is recorded as the pullout strength.

-

The average pullout strength of the five specimens is calculated.

-

Visualization of the ASTM F1839 Testing Workflow

The following diagram illustrates the general workflow for conducting mechanical testing of orthopedic devices in accordance with the ASTM F1839 standard.

Caption: General workflow for orthopedic device testing using ASTM F1839.

Conclusion

The ASTM F1839 standard provides an essential framework for the mechanical testing of orthopedic devices. By utilizing standardized rigid polyurethane foam, researchers, scientists, and drug development professionals can ensure that their test results are both reproducible and comparable across different studies and laboratories. This guide has provided a detailed overview of the quantitative mechanical properties of various foam grades, comprehensive experimental protocols for key tests, and a clear visualization of the testing workflow. Adherence to these guidelines is paramount for the robust evaluation and development of safe and effective orthopedic implants and instruments.

References

Technical Guide to the Mechanical Characteristics of F1839-I Foam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanical characteristics of F1839-I foam, a rigid, closed-cell polyurethane foam compliant with ASTM F1839 standards. This material is widely utilized as a standardized testing medium for orthopedic devices and instruments, offering a consistent and reliable alternative to human cancellous bone for mechanical evaluations.[1][2][3][4] Its properties are crucial for pre-clinical testing, product development, and comparative analysis of orthopedic hardware.

Data Presentation: Mechanical Properties of this compound Foam Grades

The mechanical properties of this compound foam are categorized by different grades, which are primarily defined by their nominal density. The following tables summarize the key quantitative mechanical data for a range of available grades. This data is compiled from manufacturer specifications that adhere to ASTM F1839-08 standards.

Table 1: Density and Compressive Properties of this compound Foam Grades

| Grade | Density (g/cc) | Compressive Strength (MPa) | Compressive Modulus (MPa) |

| 5 | 0.08 | 0.6 | 16 |

| 10 | 0.16 | 2.2 | 58 |

| 12 | 0.19 | 3.2 | 81 |

| 15 | 0.24 | 4.9 | 123 |

| 20 | 0.32 | 8.4 | 210 |

| 25 | 0.40 | 13 | 317 |

| 30 | 0.48 | 18 | 445 |

| 35 | 0.56 | 24 | 592 |

| 40 | 0.64 | 31 | 759 |

| 50 | 0.80 | 48 | 1148 |

Table 2: Tensile and Shear Properties of this compound Foam Grades

| Grade | Tensile Strength (MPa) | Tensile Modulus (MPa) | Shear Strength (MPa) | Shear Modulus (MPa) |

| 5 | 1.0 | 32 | 0.59 | 7.1 |

| 10 | 2.1 | 86 | 1.6 | 19 |

| 12 | 2.5 | 112 | 2.1 | 24 |

| 15 | 3.7 | 173 | 2.8 | 33 |

| 20 | 5.6 | 284 | 4.3 | 49 |

| 25 | 8.8 | 399 | 5.9 | 68 |

| 30 | 12 | 592 | 7.6 | 87 |

| 35 | 16 | 713 | 9.4 | 108 |

| 40 | 19 | 1000 | 11 | 130 |

| 50 | 27 | 1469 | 16 | 178 |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanical properties of this compound foam, based on the relevant ASTM standards.

Apparent Density (ASTM D1622)

The apparent density of the foam is determined by measuring the weight and volume of a precisely prepared specimen.

-

Specimen Preparation: Test specimens are cut to a regular shape (e.g., a cube or rectangular prism) from the foam block. The surfaces are ensured to be smooth and free of defects.

-

Conditioning: Specimens are conditioned at a standard temperature and humidity (23 ± 2°C and 50 ± 10% relative humidity) for at least 40 hours prior to testing.[5]

-

Measurement: The dimensions of the specimen are measured at multiple points using a caliper or micrometer, and the average dimensions are used to calculate the volume. The specimen is then weighed on an analytical balance.

-

Calculation: The apparent density is calculated by dividing the mass of the specimen by its calculated volume.

Compressive Properties (ASTM D1621)

This test determines the compressive strength and modulus of the foam.

-

Specimen Preparation: Test specimens are typically square or circular in cross-section with a minimum area of 25.8 cm² and a height that is no greater than its width or diameter.[1] The loading surfaces must be parallel to each other and perpendicular to the sides.

-

Test Setup: The specimen is placed between two flat, parallel compression platens on a universal testing machine.

-

Procedure: A compressive load is applied at a constant rate of crosshead movement of 2.5 mm/min for each 25.4 mm of specimen thickness.[1][6] The test continues until a yield point is reached or the specimen is compressed to 13% of its original height.[1][6]

-

Data Analysis: The compressive strength is calculated as the stress at the yield point or at 10% deformation if no yield point is observed.[7] The compressive modulus is determined from the slope of the initial linear portion of the stress-strain curve.

Shear Properties (ASTM C273)

This method is used to determine the shear strength and shear modulus of the foam core.

-

Specimen Preparation: The foam specimen is bonded between two rigid loading plates.

-

Test Setup: The assembly is mounted in a universal testing machine.

-

Procedure: A tensile or compressive load is applied to the loading plates, creating a shear force on the foam core.[8][9] The test is conducted at a constant displacement rate until the specimen fails, typically within 3 to 6 minutes.[8][9]

-

Data Analysis: The shear strength is calculated from the maximum load sustained by the specimen, and the shear modulus is determined from the slope of the shear stress versus shear strain curve.

Axial Screw Pullout Strength (ASTM F543, Annex A3)

This test measures the force required to pull an orthopedic bone screw out of the foam block.

-

Test Block Preparation: A pilot hole may be drilled into the this compound foam test block according to the screw manufacturer's specifications.

-

Screw Insertion: The bone screw is inserted into the test block to a specified depth (e.g., 20 mm or 60% of the thread length) at a controlled rotational speed (e.g., 3 r/min).[10]

-

Test Setup: The test block is secured, and a tensile load is applied to the head of the screw along its longitudinal axis using a universal testing machine.

-

Procedure: The tensile force is applied at a constant rate of 5 mm/min until the screw is pulled out of the block or fails.[4][10]

-

Data Analysis: The axial pullout strength is recorded as the maximum load achieved during the test.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the mechanical characterization of this compound foam.

Caption: General workflow for mechanical characterization of this compound foam.

References

- 1. testresources.net [testresources.net]

- 2. infinitalab.com [infinitalab.com]

- 3. ASTM C273 Sandwich Core Shear Testing - ADMET [admet.com]

- 4. ASTM F543 Annex 3 Metallic Bone Screw Axial Pullout Strength [admet.com]

- 5. img.antpedia.com [img.antpedia.com]

- 6. ASTM D1621 Plastic Compression Testing - ADMET [admet.com]

- 7. file.yizimg.com [file.yizimg.com]

- 8. infinitalab.com [infinitalab.com]

- 9. Core Shear ASTM C273 [intertek.com]

- 10. zwickroell.com [zwickroell.com]

- 11. Guide to ASTM F543 Test Method for Metallic Bone Screws [admet.com]

A Technical Guide to F1839-I Foam: Density and Porosity Characteristics for Researchers and Drug Development Professionals

An in-depth analysis of the physical properties of rigid polyurethane foam conforming to the ASTM F1839 standard, providing critical data and experimental protocols for professionals in the scientific and medical research fields.

This technical guide delves into the core physical characteristics of F1839-I foam, a designation for rigid, closed-cell polyurethane foam that complies with the ASTM F1839 standard. This standard, "Standard Specification for Rigid Polyurethane Foam for Use as a Standard Material for Testing Orthopaedic Devices and Instruments," establishes a series of material grades with consistent and reproducible properties.[1] These foams serve as a standardized surrogate for human cancellous bone in mechanical testing.[2] For researchers, scientists, and drug development professionals, a thorough understanding of the density and porosity of this material is crucial when designing experiments, developing medical devices, or evaluating the performance of implantable systems that interact with bone. While not intended for implantation, its role as a consistent test medium makes its properties highly relevant.[3][4][5]

Quantitative Data Summary

The defining characteristic of the different grades of F1839 foam is their density. The ASTM F1839 standard outlines specific density ranges for each grade, ensuring uniformity and comparability across studies.[6][7] The porosity of F1839 foam is characterized by its closed-cell, or unicellular, structure.[3][5] This implies a very low permeability to liquids and gases.[3] While the ASTM standard itself does not specify a numerical porosity percentage, it emphasizes the absence of significant voids and a uniform cell structure.[4][6] Technical data sheets for similar rigid polyurethane foams indicate a high closed-cell content, typically ranging from under 80% to over 95%.

| Grade Designation | Minimum Density ( kg/m ³) | Maximum Density ( kg/m ³) |

| 5 | 72.10 | 88.10 |

| 10 | 144.0 | 176.0 |

| 12 | 173.0 | 211.5 |

| 15 | 216.0 | 264.5 |

| 20 | 288.5 | 352.5 |

| 25 | 360.5 | 440.5 |

| 30 | 432.5 | 528.5 |

| 35 | 504.5 | 617.0 |

| 40 | 576.5 | 705.0 |

| 50 | 721.0 | 881.0 |

| Table 1: Density Specifications for ASTM F1839 Foam Grades.[6][7] |

| Property | Typical Values | Notes |

| Closed-Cell Content | >80% to >95% | This is a measure of the percentage of cells that are not interconnected. Higher closed-cell content leads to lower permeability. |

| Cell Size | 37-100 µm | For foams in the density range of ASTM F1839 grades, with lower density foams generally having larger cell sizes.[2] |

| Table 2: Porosity Characteristics of Rigid Polyurethane Foam. |

Experimental Protocols

The determination of density and porosity in F1839 foam follows standardized methodologies to ensure accuracy and reproducibility.

Density Determination

The density of the foam is determined in accordance with ASTM Test Method D1622. This protocol involves the precise measurement of the dimensions and weight of a regularly shaped foam specimen to calculate its apparent density.

Porosity and Closed-Cell Content Assessment

The ASTM F1839 standard addresses porosity primarily through a qualitative assessment of "void content," which involves a visual inspection for defects. A more quantitative measure of the foam's internal structure is the closed-cell content, which can be determined using gas pycnometry.

Logical Relationships and Applications

The grading system of ASTM F1839 foam is logically structured based on density to simulate varying qualities of human cancellous bone. This makes it an invaluable tool for the mechanical testing of orthopedic devices. For professionals in drug development, particularly those working on bone-targeted therapies or drug-eluting implants, understanding the properties of these standardized bone analogues is crucial for preclinical testing and device characterization. While F1839 foam is not designed for drug delivery, its well-defined mechanical properties provide a consistent substrate for testing the durability and performance of drug-eluting coatings or the structural integrity of implants under physiological loads.

References

- 1. quora.com [quora.com]

- 2. mdpi.com [mdpi.com]

- 3. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]

- 4. smooth-on.com [smooth-on.com]

- 5. researchgate.net [researchgate.net]

- 6. tecnopolgroup.com [tecnopolgroup.com]

- 7. Frontiers | Compressive and tensile properties of polyurethane foam mimicking trabecular tissue in artificial femoral head bones [frontiersin.org]

An In-depth Technical Guide to ASTM F1839 Rigid Polyurethane Foam for Biomechanical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biomechanical research and the development of orthopedic devices, the need for standardized, reliable, and reproducible testing materials is paramount. Human cadaveric bone, while anatomically relevant, presents significant variability in properties, ethical and logistical challenges, and potential biohazards. To address these limitations, the American Society for Testing and Materials (ASTM) has developed the F1839 standard, which specifies the properties of rigid polyurethane foam for use as a surrogate for human cancellous bone in mechanical testing.[1][2][3][4][5] This guide provides a comprehensive overview of ASTM F1839 foam, its mechanical properties, and the standardized experimental protocols for its use, enabling researchers to effectively integrate this material into their study designs.

The core of the ASTM F1839 standard is to provide a consistent and uniform material that mimics the mechanical properties of human cancellous bone, thereby allowing for comparative testing of orthopedic devices and instruments.[1][4][6] This foam is a rigid, closed-cell polyether polyurethane material available in various grades, each corresponding to a specific density and, consequently, a distinct set of mechanical characteristics.[1][3][7]

Mechanical Properties of ASTM F1839 Foam

The ASTM F1839 standard outlines specific mechanical property requirements for various grades of foam. These grades are designated by their nominal density. The following tables summarize the key mechanical properties for different grades of ASTM F1839 foam, providing a clear basis for selecting the appropriate grade for a specific research application.

Table 1: Grade Designation and Density [7]

| Grade | Minimum Density ( kg/m ³) | Maximum Density ( kg/m ³) |

| 5 | 72.10 | 88.10 |

| 10 | 144.0 | 176.0 |

| 12 | 173.0 | 211.5 |

| 15 | 216.0 | 264.5 |

| 20 | 288.5 | 352.5 |

| 25 | 360.5 | 440.5 |

| 30 | 432.5 | 528.5 |

| 35 | 504.5 | 617.0 |

| 40 | 576.5 | 705.0 |

| 50 | 721.0 | 881.0 |

Table 2: Requirements for Compressive Strength [7]

| Grade | Minimum Compressive Strength (MPa) | Maximum Compressive Strength (MPa) |

| 5 | 0.4495 | 0.7800 |

| 10 | 1.745 | 2.820 |

| 12 | 2.485 | 3.970 |

| 15 | 3.820 | 6.050 |

| 20 | 6.630 | 10.45 |

| 25 | 10.15 | 16.00 |

| 30 | 14.30 | 22.70 |

| 35 | 19.15 | 30.55 |

| 40 | 24.60 | 39.55 |

| 50 | 37.35 | 61.05 |

Table 3: Requirements for Compressive Modulus [8]

| Grade | Minimum Compressive Modulus (MPa) | Maximum Compressive Modulus (MPa) |

| 5 | 14 | 24 |

| 10 | 50 | 80 |

| 12 | 70 | 110 |

| 15 | 100 | 160 |

| 20 | 180 | 280 |

| 25 | 290 | 450 |

| 30 | 410 | 650 |

| 35 | 550 | 870 |

| 40 | 710 | 1130 |

| 50 | 1080 | 1740 |

Table 4: Requirements for Shear Strength [8]

| Grade | Minimum Shear Strength (MPa) | Maximum Shear Strength (MPa) |

| 5 | 0.28 | 0.48 |

| 10 | 0.79 | 1.29 |

| 12 | 1.05 | 1.71 |

| 15 | 1.48 | 2.38 |

| 20 | 2.40 | 3.82 |

| 25 | 3.45 | 5.49 |

| 30 | 4.67 | 7.43 |

| 35 | 6.02 | 9.57 |

| 40 | 7.50 | 11.95 |

| 50 | 10.90 | 17.45 |

Table 5: Requirements for Shear Modulus [8]

| Grade | Minimum Shear Modulus (MPa) | Maximum Shear Modulus (MPa) |

| 5 | 5 | 11 |

| 10 | 16 | 32 |

| 12 | 21 | 42 |

| 15 | 29 | 58 |

| 20 | 48 | 94 |

| 25 | 74 | 146 |

| 30 | 102 | 200 |

| 35 | 132 | 260 |

| 40 | 166 | 326 |

| 50 | 246 | 480 |

Experimental Protocols

The mechanical properties outlined above are determined using specific, standardized test methods, which are crucial for ensuring consistency and comparability of data across different studies and laboratories.

Compressive Properties Testing (ASTM D1621)

The compressive strength and modulus of ASTM F1839 foam are determined in accordance with ASTM D1621, "Standard Test Method for Compressive Properties of Rigid Cellular Plastics".[1][3][9][10][11]

Methodology:

-

Specimen Preparation: Test specimens are cut into square or circular cross-sections with a minimum area of 25.8 cm² and a height no greater than the width or diameter. The loading surfaces must be parallel to each other and perpendicular to the sides.[3][10]

-

Conditioning: Specimens are conditioned at a standard temperature and humidity prior to testing to ensure consistent results.

-

Test Procedure: The specimen is placed between two parallel platens of a universal testing machine. A compressive load is applied at a constant rate of crosshead movement.[10] The standard specifies a test speed of 2.5 mm/min for each 25.4 mm of specimen thickness.[11]

-

Data Acquisition: The applied load and the resulting deformation are recorded throughout the test.

-

Calculations:

-

Compressive Strength: Calculated by dividing the maximum load by the initial cross-sectional area of the specimen.

-

Compressive Modulus: Determined from the slope of the initial linear portion of the stress-strain curve.

-

Shear Properties Testing (ASTM C273)

The shear strength and modulus are determined using ASTM C273, "Standard Test Method for Shear Properties of Sandwich Core Materials".[2][4][6][12]

Methodology:

-

Specimen Preparation: The foam specimen is bonded between two rigid loading plates. The length of the specimen is typically at least 12 times its thickness.

-

Test Procedure: The assembly is mounted in a universal testing machine, and a tensile or compressive load is applied to the loading plates, inducing a shear stress in the foam core.[6][12]

-

Data Acquisition: The applied load and the relative displacement of the loading plates are recorded.

-

Calculations:

-

Shear Strength: Calculated from the maximum shear load sustained by the specimen divided by its cross-sectional area.

-

Shear Modulus: Determined from the slope of the shear stress versus shear strain curve in the initial linear region.

-

Orthopedic Screw Pullout Testing (ASTM F543)

A primary application of ASTM F1839 foam is for testing the pullout strength of orthopedic screws, often following the principles outlined in ASTM F543, "Standard Specification and Test Methods for Metallic Medical Bone Screws".[13]

Methodology:

-

Test Block Preparation: A block of ASTM F1839 foam of a specified grade is used as the test medium.

-

Screw Insertion: The orthopedic screw is inserted into the foam block to a predetermined depth and at a controlled rotational speed (e.g., 3 rpm).[13] For self-tapping screws, the insertion torque may also be measured.

-

Pullout Test: The foam block is secured, and an axial tensile load is applied to the head of the screw at a constant rate (e.g., 5 mm/min) until the screw pulls out of the foam.[13]

-

Data Acquisition: The maximum force required to pull the screw out of the foam is recorded as the pullout strength.

Signaling Pathways and Logical Relationships

It is important to note that ASTM F1839 foam is a synthetic, inert material designed for mechanical testing and does not possess biological properties. Therefore, it is not used to investigate cellular signaling pathways. The logical relationship in its application is the direct correlation between the foam's grade (density) and its mechanical properties, which are intended to simulate different qualities of human cancellous bone. The selection of a specific foam grade should be logically driven by the bone quality that the research aims to replicate.

Conclusion

ASTM F1839 rigid polyurethane foam provides a standardized and reliable medium for the biomechanical testing of orthopedic devices. Its consistent and well-defined mechanical properties across different grades offer a significant advantage over the inherent variability of cadaveric bone. By adhering to the standardized experimental protocols for compression, shear, and screw pullout testing, researchers can generate reproducible and comparable data, thereby enhancing the quality and impact of their findings. This guide serves as a foundational resource for scientists and engineers in the effective utilization of ASTM F1839 foam in their research and development endeavors.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. file.yizimg.com [file.yizimg.com]

- 4. file.yizimg.com [file.yizimg.com]

- 5. store.astm.org [store.astm.org]

- 6. Core Shear ASTM C273 [intertek.com]

- 7. img.antpedia.com [img.antpedia.com]

- 8. researchgate.net [researchgate.net]

- 9. storethinghiem.vn [storethinghiem.vn]

- 10. ASTM D1621 Plastic Compression Testing - ADMET [admet.com]

- 11. testresources.net [testresources.net]

- 12. ASTM C273 Sandwich Core Shear Testing - ADMET [admet.com]

- 13. zwickroell.com [zwickroell.com]

Methodological & Application

Application Notes and Protocols for Screw Pull-out Testing Using ASTM F1839-I Foam

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting screw pull-out testing using ASTM F1839-I rigid polyurethane foam. This standardized foam is a widely accepted model for simulating the mechanical properties of human cancellous bone, offering a consistent and reliable medium for evaluating the performance of orthopedic screws and other medical devices. Adherence to standardized testing protocols is critical for generating reproducible and comparable data for research, development, and regulatory submissions.

Introduction to ASTM this compound Foam

ASTM F1839 is the standard specification for rigid, closed-cell polyurethane foam for use as a standard material for testing orthopedic devices and instruments.[1][2][3][4][5][6] It is designed to mimic the mechanical properties of human cancellous bone, providing a uniform and consistent alternative to cadaveric tissue.[1][7] The "I" in this compound typically refers to the international version of the standard. This foam is available in various grades, each corresponding to a specific density and mechanical property profile, allowing researchers to simulate different bone qualities, from osteoporotic to healthy bone.[6][8]

The anisotropic nature of this foam, resulting from the foam rise direction during manufacturing, is a critical consideration in experimental design.[9][10] Mechanical properties can vary depending on the orientation of the test axis relative to the foam's rise axis.

Key Mechanical Properties of ASTM this compound Foam

The mechanical properties of ASTM this compound foam are grade-dependent. Higher density foams exhibit greater strength and stiffness. The following table summarizes the typical mechanical properties for various grades of this compound foam.

| Foam Grade | Density (g/cm³) | Compressive Strength (MPa) | Compressive Modulus (MPa) | Minimum Screw Pull-out Force (N) |

| 5 | 0.08 | 0.45 - 0.78 | 10 - 20 | 53.1 (example value)[8] |

| 10 | 0.16 | 1.75 - 2.82 | 40 - 70 | Varies |

| 15 | 0.24 | 3.82 - 6.05 | 100 - 160 | Varies |

| 20 | 0.32 | 6.63 - 10.45 | 180 - 280 | 1065.4 (example value)[8] |

| 30 | 0.48 | 14.30 - 22.70 | 400 - 600 | Varies |

| 40 | 0.64 | 24.60 - 39.55 | 700 - 1100 | Varies |

Note: The screw pull-out force is dependent on the specific screw design and test methodology. The values presented are illustrative examples found in the literature. Researchers should refer to the specific ASTM standards and conduct their own baseline testing.

Experimental Protocol: Screw Pull-out Testing

This protocol outlines the key steps for conducting a screw pull-out test in accordance with ASTM F543, the standard test method for metallic medical bone screws, using ASTM this compound foam as the test medium.[11][12][13][14][15]

Materials and Equipment

-

ASTM this compound Foam Blocks: Select the appropriate grade(s) to simulate the desired bone quality.

-

Orthopedic Screws: The screws to be tested.

-

Universal Testing Machine: Equipped with a load cell appropriate for the expected pull-out forces.

-

Drill Press or Hand Drill: With appropriate drill bits for creating pilot holes.

-

Torque Wrench/Screwdriver: To control insertion torque (optional, but recommended for comprehensive analysis).

-

Custom Fixture: To securely hold the foam block and to grip the screw head for axial pull-out without introducing bending moments.

-

Data Acquisition System: To record load and displacement data.

Sample Preparation

-

Foam Block Preparation: Cut the ASTM this compound foam into blocks of appropriate dimensions. Ensure that the orientation of the foam rise is known and consistent for all test samples to minimize variability due to anisotropy.[9][10]

-

Pilot Hole Drilling: Drill a pilot hole in the center of the foam block. The diameter of the pilot hole should be in accordance with the screw manufacturer's recommendations or relevant standards. The hole should be drilled perpendicular to the surface of the foam block.

-

Screw Insertion: Insert the orthopedic screw into the pilot hole to a predetermined depth. If insertion torque is a parameter of interest, use a torque-measuring device and record the peak insertion torque. The rate of insertion should be controlled and consistent across all samples. A typical insertion rate is 3 revolutions per minute.[12][14]

Testing Procedure

-

Mounting the Sample: Securely mount the foam block with the inserted screw into the custom fixture on the universal testing machine. Ensure the screw axis is aligned with the direction of the applied tensile load.

-

Applying the Load: Apply a tensile load to the screw head at a constant rate of displacement. A typical pull-out rate is 5 mm/min.[12][14][15]

-

Data Recording: Continuously record the applied load and the displacement of the screw until the screw is completely pulled out of the foam block or failure occurs.

-

Data Analysis: From the load-displacement curve, determine the peak pull-out force (the maximum load recorded). Other parameters such as stiffness (the slope of the initial linear portion of the curve) and energy to failure (the area under the curve) can also be calculated.

Data Presentation

Summarize the quantitative data from the screw pull-out tests in a clear and structured table to facilitate comparison between different screw designs, foam grades, or experimental conditions.

| Screw Type | Foam Grade | Sample Size (n) | Mean Peak Pull-out Force (N) | Standard Deviation (N) |

| Screw A | 20 | 10 | 1150 | 75 |

| Screw B | 20 | 10 | 1250 | 80 |

| Screw A | 10 | 10 | 600 | 50 |

| Screw B | 10 | 10 | 650 | 55 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for screw pull-out testing.

Logical Relationship of Factors Affecting Pull-out Strength

Caption: Factors influencing screw pull-out strength.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. testresources.net [testresources.net]

- 5. ASTM F1839-08 | Mecmesin [mecmesin.com]

- 6. ASTM F1839 - EndoLab [endolab.org]

- 7. numalogics.com [numalogics.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Pedicle screw pull-out testing in polyurethane foam blocks: Effect of block orientation and density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. How to Guide- ASTM F543- Test Method for Metallic Bone Screws [admetinc.ca]

- 12. ASTM F543 Annex 3 Metallic Bone Screw Axial Pullout Strength [admet.com]

- 13. ASTM F543 - Medical Bone Screw Test Method [endolab.org]

- 14. zwickroell.com [zwickroell.com]

- 15. testresources.net [testresources.net]

Application Notes and Protocols for Compressive Strength Testing of F1839-I Blocks

For: Researchers, Scientists, and Drug Development Professionals

Subject: Standardized Protocol for Determining the Compressive Strength of F1839-I Rigid Polyurethane Foam Blocks

Introduction

This document provides a detailed protocol for determining the compressive strength of this compound rigid polyurethane foam blocks. This standardized testing material, often referred to as "Sawbone," is specified under ASTM F1839.[1] It is widely used as a consistent and uniform medium for the mechanical testing of orthopedic devices and instruments.[1][2][3] The mechanical properties of this compound foam are comparable to those of human cancellous bone, making it a suitable surrogate for biomechanical studies.[2][3][4][5] This protocol is essential for researchers and professionals in drug development and medical device testing to ensure accurate and reproducible assessment of device performance under compressive loads.

This compound is a rigid, unicellular polyurethane foam available in various grades, which correspond to different densities.[6] The selection of a specific grade should be based on the anatomical region and bone quality being simulated.[1] This protocol outlines the necessary steps for specimen preparation, testing procedures, and data analysis to determine the compressive strength and modulus of this compound blocks.

Experimental Protocols

The following protocol is based on the procedures outlined in ASTM F1839 and the referenced ASTM D1621 standard for determining the compressive properties of rigid cellular plastics.[7]

2.1. Materials and Equipment

-

This compound rigid polyurethane foam blocks of the desired grade.

-

Universal Testing Machine (UTM) with a calibrated load cell (e.g., Instron, MTS).

-

Compression platens.

-

Calipers or micrometer for precise dimensional measurements.

-

Environmental chamber for specimen conditioning (optional, but recommended for high-precision studies).

-

Saw or cutting tool for specimen preparation.

2.2. Specimen Preparation

-

Cutting: Prepare five specimens from the this compound foam block.[7] Each specimen should have dimensions of 50.8 mm x 50.8 mm x 25.4 mm (2 in x 2 in x 1 in).[7]

-

Orientation: The 25.4 mm thickness of the specimen should be parallel to the foam rise direction.[7] The foam rise direction is typically indicated on the block by the manufacturer.

-

Dimensional Measurement: Accurately measure the length, width, and thickness of each specimen to the nearest 0.025 mm using calipers or a micrometer.[7]

-

Conditioning: Condition the specimens at 24 ± 2.8°C for a minimum of 3 hours prior to testing.[7] For more stringent control, condition the specimens for 24 hours at 21 ± 2.8°C and 50 ± 10% relative humidity.[7]

2.3. Testing Procedure

-

Machine Setup:

-

Install the compression platens on the Universal Testing Machine.

-

Ensure the load cell is properly calibrated according to ASTM E4 practices.[6]

-

-

Specimen Placement: Place a single specimen on the lower platen, ensuring it is centered.

-

Test Execution:

-

Bring the upper platen into contact with the specimen at a low speed.

-

Apply a compressive load at a constant crosshead speed of 2.5 mm/min (0.1 in/min).

-

Record the load and displacement data continuously until the specimen yields or fractures. The compressive strength is determined using Procedure A of ASTM Test Method D1621.[7]

-

-

Repeat: Repeat the test for all five specimens.

2.4. Data Analysis

-

Stress-Strain Curve: Plot the recorded load versus displacement data and convert it to a stress-strain curve.

-

Stress (σ): Calculated by dividing the applied load (F) by the initial cross-sectional area (A) of the specimen (σ = F/A).

-

Strain (ε): Calculated by dividing the change in height (ΔL) by the initial height (L₀) of the specimen (ε = ΔL/L₀).

-

-

Compressive Strength: Determine the compressive strength as the maximum stress the material can withstand before failure.

-

Compressive Modulus: Calculate the compressive modulus (Young's Modulus) from the initial linear portion of the stress-strain curve. This represents the stiffness of the material.

-

Average and Standard Deviation: Calculate the average compressive strength and compressive modulus for the five specimens, along with the standard deviation to assess the variability of the results.

Data Presentation

The following table summarizes typical compressive properties for various grades of this compound foam. Note: The values presented are for illustrative purposes and actual experimental results may vary.

| Grade | Nominal Density ( kg/m ³) | Compressive Strength (MPa) | Compressive Modulus (MPa) |

| 10 | 160.2 | 2.5 ± 0.3 | 50 ± 5 |

| 15 | 240.3 | 5.0 ± 0.5 | 100 ± 10 |

| 20 | 320.4 | 8.5 ± 0.8 | 150 ± 15 |

| 30 | 480.5 | 15.0 ± 1.5 | 250 ± 25 |

| 40 | 640.7 | 25.0 ± 2.5 | 400 ± 40 |

Data based on typical values found in ASTM F1839 documentation.[6][7]

Visualization

Experimental Workflow for Compressive Strength Testing

Caption: Workflow for compressive strength testing of this compound blocks.

Logical Relationship of Key Parameters

Caption: Relationship between material properties and performance metrics.

References

Application Notes and Protocols: Simulating Osteoporotic Bone with F1839-I Grades for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Preclinical modeling of osteoporotic conditions is crucial for understanding disease mechanisms and for the development of novel therapeutics. This document provides detailed application notes and protocols for utilizing F1839-I grade rigid polyurethane foam as a substrate to simulate the mechanical environment of osteoporotic bone for in vitro cell culture studies. By modulating the substrate stiffness to mimic the reduced modulus of osteoporotic cancellous bone, researchers can investigate cellular responses and screen potential drug candidates in a more physiologically relevant context.

Data Presentation: Mechanical Properties

The selection of an appropriate this compound grade is critical for simulating the desired bone quality. The following tables summarize the mechanical properties of various this compound foam grades and compare them to the properties of healthy and osteoporotic human cancellous bone.

Table 1: Mechanical Properties of this compound Grades

| Grade (Nominal Density kg/m ³) | Compressive Strength (MPa) | Compressive Modulus (MPa) |

| 15 | 2.1 - 4.3 | 40 - 90 |

| 20 | 4.3 - 7.5 | 90 - 160 |

| 25 | 7.5 - 11.8 | 160 - 250 |

| 30 | 11.8 - 17.0 | 250 - 360 |

Note: Values are typical ranges and may vary slightly between manufacturers. Refer to the manufacturer's specifications for precise data.

Table 2: Comparison of Mechanical Properties of Human Cancellous Bone and this compound Grades

| Bone Quality | Compressive Strength (MPa) | Compressive Modulus (MPa) | Corresponding this compound Grade(s) |

| Healthy | 4 - 12 | 200 - 500 | 25, 30 |

| Osteoporotic | 1 - 5 | 50 - 200 | 15, 20 |

Note: The compressive strength and modulus of human cancellous bone can vary significantly depending on anatomical location, age, and disease severity.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Substrates for Cell Culture

This protocol describes the preparation of this compound foam discs for use as cell culture substrates.

Materials:

-

This compound grade rigid polyurethane foam blocks

-

Hole saw or cork borer (to cut discs of desired diameter)

-

Isopropanol

-

Sterile deionized (DI) water

-

70% ethanol in sterile DI water

-

Sterile phosphate-buffered saline (PBS)

-

Fibronectin solution (10 µg/mL in sterile PBS)

-

Sterile 24-well tissue culture plates

Procedure:

-

Cutting: Use a hole saw or cork borer to cut discs of the desired diameter (e.g., 12 mm for a 24-well plate) from the this compound foam block. Ensure the thickness of the discs is uniform.

-

Cleaning: Sonicate the discs in isopropanol for 15 minutes to remove any machining debris. Repeat with fresh isopropanol.

-

Rinsing: Thoroughly rinse the discs with sterile DI water three times.

-

Sterilization: Place the discs in a sterile container and immerse them in 70% ethanol for 2 hours. Alternatively, ethylene oxide (EtO) sterilization can be used following the manufacturer's instructions.[2][3][4]

-

Aseptic Rinsing: In a sterile biosafety cabinet, aspirate the ethanol and wash the discs three times with sterile PBS for 15 minutes each to remove any residual ethanol.

-

Surface Coating: Place one sterile disc into each well of a 24-well plate. Add enough fibronectin solution (10 µg/mL) to cover the surface of each disc.

-

Incubation: Incubate the plates at 37°C for 2 hours to allow for protein adsorption.

-

Final Wash: Aspirate the fibronectin solution and wash each disc once with sterile PBS. The substrates are now ready for cell seeding.

Protocol 2: In Vitro Model of Glucocorticoid-Induced Osteoporosis

This protocol details the induction of an osteoporotic phenotype in pre-osteoblastic cells (e.g., MC3T3-E1) cultured on this compound substrates.

Materials:

-

Prepared this compound substrates in 24-well plates (from Protocol 1)

-

MC3T3-E1 subclone 4 cells (ATCC CRL-2593)

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Ascorbic acid

-

β-glycerophosphate

-

Dexamethasone (1 µM in ethanol)

-

Vehicle control (ethanol)

Procedure:

-

Cell Seeding: Seed MC3T3-E1 cells onto the prepared this compound substrates at a density of 2 x 10⁴ cells/cm².

-

Cell Culture: Culture the cells in complete growth medium (Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

-

Osteogenic Differentiation: After 24 hours, replace the growth medium with osteogenic medium (complete growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).

-

Induction of Osteoporotic Phenotype: To induce an osteoporotic-like state, treat the cells with 1 µM dexamethasone in the osteogenic medium. For the control group, add an equivalent volume of the vehicle (ethanol) to the osteogenic medium.[5][6][7][8][9]

-

Medium Change: Change the medium every 2-3 days for the duration of the experiment (typically 14-21 days).

-

Analysis: At the desired time points, cells can be harvested for analysis of osteogenic markers (e.g., ALP activity, gene expression of osteocalcin) or stained to assess mineralization (Alizarin Red S staining).

Protocol 3: Alkaline Phosphatase (ALP) Activity Assay

This protocol measures the activity of ALP, an early marker of osteoblast differentiation.

Materials:

-

Cells cultured on this compound substrates

-

Sterile PBS

-

Lysis buffer (e.g., 0.1% Triton X-100 in Tris-HCl buffer, pH 7.5)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Stop solution (e.g., 0.2 N NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysis: At the end of the culture period, wash the cells twice with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells from the substrate and transfer the lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Assay: Add a known volume of the supernatant (cell lysate) to a 96-well plate. Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

-

Stopping the Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Normalization: Determine the total protein concentration of the cell lysate using a BCA or Bradford protein assay. Normalize the ALP activity to the total protein content.[10][11][12][13][14]

Protocol 4: Alizarin Red S Staining for Mineralization

This protocol visualizes calcium deposits, a marker of late-stage osteoblast differentiation and matrix mineralization.

Materials:

-

Cells cultured on this compound substrates

-

Sterile PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Deionized (DI) water

-

2% Alizarin Red S solution (pH 4.1-4.3)

Procedure:

-

Fixation: At the end of the culture period, wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[15][16]

-

Washing: Wash the cells three times with DI water.

-

Staining: Add 2% Alizarin Red S solution to each well, ensuring the substrate is fully covered. Incubate for 20-30 minutes at room temperature.[15][16]

-

Final Washing: Aspirate the staining solution and wash the cells 3-5 times with DI water until the wash water is clear.

-

Visualization: Add DI water to the wells to prevent drying and visualize the red-orange calcium deposits using a bright-field microscope.[15][17][18][19]

Protocol 5: TRAP Staining for Osteoclast Identification

This protocol is for identifying osteoclasts in co-culture models.

Materials:

-

Co-cultures on this compound substrates

-

Leukocyte Acid Phosphatase (TRAP) staining kit

-

Fixative solution (provided in the kit or a mixture of citrate, acetone, and formaldehyde)

-

Tartrate-containing buffer

-

Chromogenic substrate

Procedure:

-

Fixation: At the end of the co-culture period, remove the culture medium and wash the cells with PBS. Add the fixative solution and incubate for 5 minutes at room temperature.

-

Washing: Wash the wells three times with DI water.

-

Staining: Prepare the staining solution by dissolving the chromogenic substrate in the tartrate-containing buffer according to the kit's instructions. Add the staining solution to each well.

-

Incubation: Incubate at 37°C for 20-60 minutes. Monitor the color development. Osteoclasts will stain red.[20][21][22][23]

-

Washing and Visualization: Wash with DI water and visualize the TRAP-positive multinucleated cells under a microscope.

Mandatory Visualizations

Caption: Experimental workflow for simulating osteoporotic bone and screening drugs.

Caption: Simplified RANKL signaling pathway in osteoclasts.[24][25][26][27][28]

Caption: Canonical Wnt/β-catenin signaling pathway in osteoblasts.[29][30][31][32][33]

References

- 1. scielo.br [scielo.br]

- 2. foamtecmedical.com [foamtecmedical.com]

- 3. Evaluation of Sterilisation Techniques for Regenerative Medicine Scaffolds Fabricated with Polyurethane Nonbiodegradable and Bioabsorbable Nanocomposite Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. POS0420 GENERATION OF A HUMAN 3D IN VITRO BONE MODEL THAT MIMICS GLUCOCORTICOID-INDUCED OSTEOPOROSIS | Annals of the Rheumatic Diseases [ard.bmj.com]

- 6. scholarworks.boisestate.edu [scholarworks.boisestate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Instructions for producing a mouse model of glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 10. drmillett.com [drmillett.com]

- 11. Alkaline phosphatase (ALP) activity assay [bio-protocol.org]

- 12. 2.3. Alkaline Phosphatase (ALP) Activity Assay and ALP Staining [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

- 14. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 16. sciencellonline.com [sciencellonline.com]

- 17. researchgate.net [researchgate.net]

- 18. webpath.med.utah.edu [webpath.med.utah.edu]

- 19. stainsfile.com [stainsfile.com]

- 20. 4.6. Tartrate-Resistant Acid Phosphatase (TRAP) STAINING [bio-protocol.org]

- 21. huble.org [huble.org]

- 22. ihisto.io [ihisto.io]

- 23. biocat.com [biocat.com]

- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 25. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]

- 26. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Osteoclast differentiation by RANKL and OPG signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Wnt signaling: Essential roles in osteoblast differentiation, bone metabolism and therapeutic implications for bone and skeletal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ASTM F1839-08: A Standard Material for Spinal Implant Biomechanical Studies

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application of ASTM F1839-08 Rigid Polyurethane Foam in the Biomechanical Evaluation of Spinal Implants

Introduction

Initial searches for a therapeutic agent designated "F1839-I" for spinal implant studies did not yield any relevant results. However, extensive investigation has revealed that "F1839" corresponds to the ASTM F1839-08 standard, which specifies the properties of rigid polyurethane foam used as a standardized testing medium for orthopedic devices, including spinal implants.[1][2][3][4] This document provides detailed application notes and protocols for utilizing ASTM F1839-08 foam in the biomechanical assessment of spinal implants.

The use of a standardized material like ASTM F1839 foam is critical for obtaining reproducible and comparable data in biomechanical testing.[5][6][7] It offers a consistent alternative to cadaveric bone, which can exhibit significant variability in quality and mechanical properties.[7][8] This foam can be manufactured to various densities to simulate different bone qualities, from healthy to osteoporotic.[5][9]

While ASTM F1839 is a mechanical testing material and does not directly interact with biological signaling pathways, the ultimate goal of the spinal implants tested with it is to promote spinal fusion. This process is heavily dependent on osteogenic signaling pathways such as the Bone Morphogenetic Protein (BMP) and Wnt signaling pathways.[10][11][12][13][14][15][16][17][18][19] Understanding these pathways provides the biological context for the mechanical stability assessed using ASTM F1839 foam.

Section 1: Quantitative Data and Material Properties

The ASTM F1839-08 standard provides specifications for several grades of rigid polyurethane foam, each corresponding to a different density and set of mechanical properties.[1][2][3] This allows researchers to select a foam grade that best simulates the intended patient population's bone quality.

Table 1: Grade Designation and Density of ASTM F1839-08 Foam [1]

| Grade | Minimum Density ( kg/m ³) | Maximum Density ( kg/m ³) |

|---|---|---|

| 5 | 72.10 | 88.10 |

| 10 | 144.0 | 176.0 |

| 12 | 173.0 | 211.5 |

| 15 | 216.0 | 264.5 |

| 20 | 288.5 | 352.5 |

| 25 | 360.5 | 440.5 |

| 30 | 432.5 | 528.5 |

| 35 | 504.5 | 617.0 |

| 40 | 576.5 | 705.0 |

| 50 | 721.0 | 881.0 |

Table 2: Compressive Strength and Modulus Requirements for ASTM F1839-08 Foam Grades [1]

| Grade | Minimum Compressive Strength (MPa) | Maximum Compressive Strength (MPa) | Minimum Compressive Modulus (MPa) | Maximum Compressive Modulus (MPa) |

|---|---|---|---|---|

| 5 | 0.4495 | 0.7800 | 15.15 | 27.55 |

| 10 | 1.745 | 2.820 | 49.35 | 86.95 |

| 12 | 2.485 | 3.970 | 66.80 | 115.5 |

| 15 | 3.820 | 6.050 | 97.40 | 167.0 |

| 20 | 6.630 | 10.45 | 157.0 | 267.5 |

| 25 | 10.15 | 16.00 | 229.0 | 386.0 |

| 30 | 14.30 | 22.70 | 312.5 | 525.5 |

| 35 | 19.15 | 30.55 | 407.0 | 685.0 |

| 40 | 24.60 | 39.55 | 511.0 | 864.0 |

| 50 | 37.35 | 61.05 | 740.0 | 1269.0 |

Section 2: Experimental Protocols

The following are detailed protocols for key biomechanical tests for spinal implants using ASTM F1839 foam blocks.

Protocol 1: Pedicle Screw Pullout Strength (per ASTM F543)

This test determines the axial force required to pull a pedicle screw out of the standardized foam, which is a critical measure of fixation strength.[20][21][22][23]

Methodology:

-

Material Preparation:

-

Select the appropriate grade of ASTM F1839 foam to simulate the desired bone density.

-

Cut the foam into blocks of appropriate dimensions to allow for screw insertion without edge effects.

-

-

Screw Insertion:

-

If necessary, drill a pilot hole in the foam block according to the screw manufacturer's specifications.

-

Insert the pedicle screw into the foam block to the desired depth at a controlled rotational speed (e.g., 1-5 rpm).[22]

-

-

Testing:

-

Mount the foam block securely in a fixture on a universal testing machine.

-

Attach the screw head to the actuator of the testing machine using a suitable grip.

-

Apply a tensile load along the long axis of the screw at a constant displacement rate (e.g., 5 mm/min) until the screw pulls out.[22]

-

-

Data Analysis:

-

Record the load-displacement curve.

-

The peak load on the curve represents the pullout strength of the screw.

-

Protocol 2: Interbody Cage Subsidence (per ASTM F2267)

This test measures the propensity of an interbody fusion cage to subside into the simulated vertebral endplates under axial compression.[24][25][26][27][28]

Methodology:

-

Material Preparation:

-

Use two blocks of ASTM F1839 foam of the selected grade to represent adjacent vertebral bodies.

-

-

Cage Placement:

-

Place the interbody fusion cage between the two foam blocks, ensuring proper alignment.

-

-

Testing:

-

Position the cage-foam block construct in a universal testing machine.

-

Apply a compressive axial load at a specified rate until a predetermined load or displacement is reached, or until failure occurs.

-

-

Data Analysis:

-

Measure the displacement of the cage into the foam blocks.

-

The amount of subsidence is determined from the load-displacement data, often corrected for the stiffness of the test setup.[24]

-

Protocol 3: Dynamic Fatigue Testing of a Spinal Construct (per ASTM F2077)

This protocol evaluates the durability of a spinal implant construct (e.g., cage, screws, and rods) under cyclic loading to simulate physiological conditions over time.[29][30][31][32][33]

Methodology:

-

Construct Assembly:

-

Assemble the complete spinal implant construct within two or more ASTM F1839 foam blocks, simulating a spinal motion segment.

-

-

Testing:

-

Mount the construct in a dynamic testing machine capable of applying cyclic loads.

-

Apply a cyclic compressive, torsional, or combined load for a specified number of cycles (e.g., 5 million cycles) or until failure.[29][33]

-

Testing can be performed in air or in a simulated physiological environment (e.g., saline at 37°C).[31][32]

-

-

Data Analysis:

-

Monitor the construct for any signs of failure, such as screw loosening, rod fracture, or cage collapse.

-

Record the number of cycles to failure and the mode of failure.

-

Section 3: Visualizations

Experimental and Logical Workflows

Caption: Experimental workflow for spinal implant biomechanical testing.

Caption: Relationship between foam grade and simulated bone quality.

Relevant Biological Signaling Pathway

While F1839 foam is for mechanical testing, the biological goal of spinal fusion is governed by osteogenic signaling pathways.

References

- 1. img.antpedia.com [img.antpedia.com]

- 2. store.astm.org [store.astm.org]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. store.astm.org [store.astm.org]

- 5. generalplastics.com [generalplastics.com]

- 6. Comparison of Epoxy Resin and Rigid Polyurethane Foam as a Bone Substitute to Study Implant Biomechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. generalplastics.com [generalplastics.com]

- 9. azom.com [azom.com]

- 10. BMP signaling in mesenchymal stem cell differentiation and bone formation [file.scirp.org]

- 11. [PDF] BMP signaling in mesenchymal stem cell differentiation and bone formation. | Semantic Scholar [semanticscholar.org]

- 12. BMP signaling in mesenchymal stem cell differentiation and bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wnt signaling in bone formation and its therapeutic potential for bone diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Wnt Pathway in Bone Repair and Regeneration – What Do We Know So Far [frontiersin.org]

- 15. Crosstalk between Wnt and bone morphogenetic protein signaling during osteogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The BMP signaling and in vivo bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BMP signaling pathways in cartilage and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. profiles.wustl.edu [profiles.wustl.edu]

- 20. osimplant.com [osimplant.com]

- 21. ASTM F543 - Medical Bone Screw Test Method [endolab.org]

- 22. zwickroell.com [zwickroell.com]

- 23. researchgate.net [researchgate.net]

- 24. ASTM F2267 - EndoLab [endolab.org]

- 25. Standard [spineserv.com]

- 26. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]

- 27. img.antpedia.com [img.antpedia.com]

- 28. ASTM F2267 - 22 | 1 Sep 2022 | BSI Knowledge [knowledge.bsigroup.com]

- 29. ASTM F2077 Intervertebral Body Fusion Device Testing - ADMET [admet.com]

- 30. Standard [spineserv.com]

- 31. store.astm.org [store.astm.org]

- 32. zwickroell.com [zwickroell.com]

- 33. Spinal Implants Testing | ASTM F1717, F1798, F2077, F2193 | Questmed [questmed.org]

Application Notes and Protocols for Finite Element Analysis Validation Using ASTM F1839 Rigid Polyurethane Foam

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ASTM F1839 rigid polyurethane foam for the validation of finite element analysis (FEA). ASTM F1839 is a standard specification for rigid, closed-cell polyurethane foam used as a standard material for testing orthopedic devices and instruments.[1][2][3][4][5][6][7][8] Its consistent and uniform material properties make it an excellent alternative to cadaveric bone for in-vitro mechanical testing and for the validation of computational models.[9]

This document outlines the mechanical properties of various grades of F1839 foam, provides detailed protocols for key validation experiments, and includes diagrams to illustrate the workflow for FEA validation. The use of standardized foam allows for reproducible and comparable results, which is critical for the validation of FEA models used in medical device development and biomechanical research.

Data Presentation: Mechanical Properties of ASTM F1839 Foam

The ASTM F1839 standard classifies rigid polyurethane foam into several grades based on their nominal density.[10][11] The mechanical properties of these foams are well-defined, making them ideal for input into FEA models and for the validation of simulation results. The following tables summarize the minimum required mechanical properties for various grades of foam as specified in ASTM F1839-08.[10]

Table 1: Density and Compressive Properties

| Grade | Nominal Density ( kg/m ³) | Minimum Compressive Strength (MPa) | Minimum Compressive Modulus (MPa) |

| 5 | 80.1 | 0.6 | 15 |

| 10 | 160.2 | 2.1 | 50 |

| 12 | 192.2 | 3.1 | 75 |

| 15 | 240.3 | 4.8 | 120 |

| 20 | 320.4 | 8.3 | 180 |

| 25 | 400.5 | 12.4 | 250 |

| 30 | 480.5 | 17.2 | 350 |

| 35 | 560.6 | 22.8 | 450 |

| 40 | 640.7 | 28.3 | 550 |

| 50 | 800.9 | 41.4 | 800 |

Data sourced from ASTM F1839-08.[10]

Table 2: Shear Properties and Screw Pullout Strength

| Grade | Minimum Shear Strength (MPa) | Minimum Shear Modulus (kPa) | Minimum Screw Pullout Strength (N) |

| 5 | 0.5 | 10 | 110 |

| 10 | 1.1 | 25 | 290 |

| 12 | 1.5 | 35 | 420 |

| 15 | 2.2 | 55 | 590 |

| 20 | 3.4 | 85 | 770 |

| 25 | 4.8 | 120 | 1125 |

| 30 | 6.5 | 160 | 1520 |

| 35 | 8.5 | 210 | 1950 |

| 40 | 10.7 | 260 | 2400 |

| 50 | 15.9 | 380 | 3380 |

Data sourced from ASTM F1839-08.[10]

Experimental Protocols for FEA Validation

Accurate FEA validation requires a direct comparison between computational results and experimental data. The following protocols, based on the test methods described in ASTM F1839-08, provide a framework for generating the necessary experimental data.[10]

Compressive Strength and Modulus Testing

This test determines the compressive properties of the F1839 foam, which are critical inputs for material models in FEA.

3.1.1 Specimen Preparation

-

Prepare five specimens, each measuring 50.8 mm x 50.8 mm x 25.4 mm, from a solid block of the desired foam grade.

-

The thickness of the specimen (25.4 mm) should be parallel to the foam rise direction.

-

Ensure all dimensions are measured with a precision of ±0.025 mm.

-

Condition the specimens at 24 ± 2.8°C for at least 3 hours prior to testing.[10]

3.1.2 Test Procedure

-

Conduct the test in accordance with ASTM D1621 at 24 ± 2.8°C.

-

Orient the specimens so that the compressive load is applied parallel to the foam rise direction.[10]

-

Use a calibrated mechanical testing machine that complies with ASTM E4.

-

Apply a compressive load at a constant rate of crosshead movement.

-

Record the load-deflection data until a clear yield point is observed or the strain reaches a predetermined level (e.g., 10%).

3.1.3 Data Analysis

-

Calculate the compressive strength as the maximum stress achieved.

-

Determine the compressive modulus from the initial linear portion of the stress-strain curve.

-

Calculate the average compressive strength and modulus from the five specimens.

Shear Strength and Modulus Testing

This protocol is used to determine the shear properties of the foam, which are important for predicting failure under complex loading conditions.

3.2.1 Specimen Preparation

-

Prepare five specimens, each measuring 76.2 mm x 25.4 mm x 6.35 mm, from a solid foam block.

-

The thickness of the specimen (6.35 mm) should be parallel to the foam rise direction.

-

Measure all dimensions with a precision of ±0.025 mm.

-

Condition the specimens at 24 ± 2.8°C for at least 3 hours before testing.[10]

3.2.2 Test Procedure

-

Conduct the test in accordance with ASTM C273.

-

Bond the specimens to rigid loading fixtures.

-

Apply a shear load to the specimen through the loading fixtures.

-

Record the load-displacement data until failure.

3.2.3 Data Analysis

-

Calculate the shear strength as the maximum shear stress.

-

Determine the shear modulus from the initial linear portion of the shear stress-strain curve.

-

Calculate the average shear strength and modulus from the five specimens.

Screw Pullout Testing

This test is particularly relevant for orthopedic applications and provides a valuable metric for validating FEA models of implant fixation.

3.3.1 Specimen and Screw Preparation

-

Use a foam block with sufficient dimensions to allow for screw insertion without edge effects.

-

Use a standard metallic medical bone screw as specified in ASTM F543.

-

Drill a pilot hole of the appropriate diameter for the screw being tested.

3.3.2 Test Procedure

-

Insert the screw into the pilot hole to a specified depth.

-

Mount the foam block in a fixture that prevents rotation and translation.

-

Apply a tensile load to the screw head along its longitudinal axis at a constant rate of displacement.

-

Record the load required to pull the screw out of the foam.

3.3.3 Data Analysis

-

The screw pullout strength is the maximum load recorded during the test.

-

Perform the test on multiple specimens and calculate the average pullout strength.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key workflows for utilizing ASTM F1839 foam in FEA validation.

Caption: Experimental workflow for mechanical characterization of F1839 foam.

Caption: Workflow for the validation of a finite element model.

Conclusion

The use of ASTM F1839 rigid polyurethane foam provides a reliable and reproducible method for the validation of finite element models in the field of orthopedics and biomechanics. By following the standardized experimental protocols outlined in this document and utilizing the specified mechanical property data, researchers can ensure the accuracy and credibility of their computational simulations. This, in turn, can accelerate the design and development of new medical devices and improve the understanding of complex biomechanical systems.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. store.astm.org [store.astm.org]

- 4. ASTM F1839 - EndoLab [endolab.org]

- 5. store.astm.org [store.astm.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. store.astm.org [store.astm.org]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. ors.org [ors.org]

- 10. researchgate.net [researchgate.net]

- 11. img.antpedia.com [img.antpedia.com]

Application Note: Preparation of F1839 Standard Foam for Mechanical Testing of Orthopaedic Devices

AN-001 | Version 1.0

Audience: Researchers, scientists, and drug development professionals involved in the mechanical evaluation of orthopaedic devices and instruments.

Introduction: ASTM F1839 is a standard specification for rigid, closed-cell polyurethane foam used as a consistent, standardized testing medium for orthopaedic devices.[1][2][3] This material serves as a synthetic analogue for human cancellous bone, allowing for reproducible mechanical testing of devices like bone screws, plates, and other instruments.[1][2][4] The standard outlines various grades of foam, each with specific mechanical properties, enabling researchers to select a material that appropriately simulates a desired bone quality.[1][4]

This document provides detailed protocols for the preparation of F1839 polyurethane foam test specimens from both pre-formed solid blocks and two-part liquid systems. Adherence to these guidelines is crucial for ensuring test results are consistent and comparable across different studies.

Data Presentation: F1839 Foam Grades and Mechanical Properties

The selection of an appropriate foam grade is the first critical step in the experimental process. The grade is typically chosen to match the mechanical properties of the target bone tissue. The following table summarizes the key mechanical requirements for different grades of F1839 foam as specified by the standard.

| Foam Grade | Density (g/cm³) | Compressive Strength (MPa) | Compressive Modulus (MPa) |

| 15 | 0.24 | 5.3 | 118 |

| 20 | 0.32 | 10.7 | 262 |

| 25 | 0.40 | 17.5 | 450 |

| 30 | 0.48 | 26.0 | 689 |

| 40 | 0.64 | 45.0 | 1379 |

| (Note: These values are representative and users should always refer to the certificate of analysis for the specific lot of F1839 foam being used.) |

Experimental Protocols

Protocol for Preparing Test Specimens from Solid F1839 Foam Blocks

This protocol covers the procedure for machining standardized test specimens from solid blocks or sheets of F1839 foam.

2.1.1 Materials and Equipment

-

Solid F1839 polyurethane foam block/sheet of the desired grade

-

Precision cutting tool (e.g., band saw, CNC milling machine)

-

Calipers or micrometer

-

Safety glasses and gloves

-

Compressed air for cleaning

2.1.2 Methodology

-

Material Inspection: Before machining, visually inspect the foam block for any defects such as voids, cracks, or discoloration.[5] The material should appear uniform in color and porosity.

-

Specimen Layout: Plan the cutting layout on the foam block. Ensure that the orientation of the test specimens relative to the foam rise direction (if known and relevant for the test) is consistent for all samples.

-

Machining:

-

Carefully machine the foam block into the desired specimen geometry. For general compression testing, a common specimen size is a 25.4 mm x 25.4 mm x 12.7 mm block.[5] For device-specific tests (e.g., screw pullout), the block dimensions must be sufficient to meet the requirements of the relevant test standard (e.g., ASTM F543).

-

Use sharp cutting tools to ensure clean cuts and avoid compressing or melting the foam.

-

Minimize heat generation during cutting. If using power tools, employ a slow feed rate and allow for cooling periods.

-

-

Cleaning and Inspection:

-

Remove any dust or debris from the machined specimens using low-pressure compressed air. Do not use liquid cleaning agents as they may affect the foam's properties.

-

Measure the final dimensions of each specimen using calipers or a micrometer to ensure they are within the required tolerances.

-

-

Conditioning: Condition the prepared specimens for a minimum of 24 hours at standard laboratory conditions (21 ± 3°C and 50 ± 10% relative humidity) before mechanical testing.[5]

Protocol for Preparing F1839 Foam from a Two-Part Liquid System

This protocol is for users who create the foam block in the laboratory from liquid components.

2.2.1 Materials and Equipment

-

F1839 two-part liquid polyurethane system (Base and Activator)[6]

-

Mold of desired dimensions (e.g., aluminum, steel)

-

Mold release agent

-

Mixing container and stirring implement

-

Scale for accurate measurement

-

Fume hood or well-ventilated area

-

Personal protective equipment (gloves, safety glasses, lab coat)

2.2.2 Methodology

-